L-Isoleucine, L-isoleucyl-L-isoleucyl-
CAS No.: 114148-95-7
Cat. No.: VC0177761
Molecular Formula: C18H35N3O4
Molecular Weight: 357.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114148-95-7 |
---|---|
Molecular Formula | C18H35N3O4 |
Molecular Weight | 357.49 |
IUPAC Name | (2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C18H35N3O4/c1-7-10(4)13(19)16(22)20-14(11(5)8-2)17(23)21-15(18(24)25)12(6)9-3/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-,13-,14-,15-/m0/s1 |
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
L-Isoleucine (C₆H₁₃NO₂) is characterized by a molecular weight of 131.17 g/mol and the IUPAC name (2S,3S)-2-amino-3-methylpentanoic acid . Its dipeptide derivative, Ile-Ile (C₁₂H₂₄N₂O₃), has a molecular weight of 244.33 g/mol and the IUPAC name (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid . The stereochemistry of both molecules is critical, with chiral centers at C2 and C3 determining their biological activity.
Table 1: Key Chemical Properties
Structural Analysis
The crystal structure of L-isoleucine reveals a zwitterionic form in solid state, stabilized by hydrogen bonding between ammonium and carboxylate groups. For Ile-Ile, spectroscopic studies (e.g., NMR and IR) confirm β-sheet propensity in aqueous environments, with hydrophobic interactions between isoleucine side chains driving self-assembly . The dipeptide’s SMILES notation (CCC(C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N
) underscores its branched alkyl side chains .
Synthesis and Purification Methodologies
Solid-Phase Peptide Synthesis (SPPS)
Ile-Ile is typically synthesized via SPPS, employing Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups. Key steps include:
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Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.
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Coupling Reactions: Sequential addition of L-isoleucine residues using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).
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Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes protecting groups, followed by resin cleavage to release the dipeptide.
Yield optimization requires precise control of reaction time (2–4 hours per coupling cycle) and temperature (25–40°C). Impurities such as deletion peptides are removed via reverse-phase HPLC, achieving >95% purity.
Enzymatic Synthesis
Alternative approaches use proteases (e.g., thermolysin) to catalyze peptide bond formation under mild conditions (pH 6–8, 37°C). This method avoids racemization but faces scalability challenges due to enzyme cost.
Biological Roles and Mechanisms
Metabolic Functions
As a BCAA, L-isoleucine regulates glucose metabolism by enhancing insulin secretion in pancreatic β-cells . Ile-Ile, identified as a human metabolite, may modulate mTOR signaling pathways, influencing protein synthesis and muscle hypertrophy .
Table 2: Biological Activity Overview
Physicochemical and Thermodynamic Properties
Solubility and Stability
L-Isoleucine exhibits pH-dependent solubility, peaking at 41.2 g/L in water (50°C) . Ile-Ile’s solubility is lower (~15 g/L in pure water) but improves in polar aprotic solvents like DMSO. Thermal stability studies show decomposition above 200°C for both compounds .
Spectroscopic Profiles
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FTIR: L-Isoleucine shows NH₃⁺ stretching at 3,100 cm⁻¹ and COO⁻ antisymmetric stretching at 1,580 cm⁻¹. Ile-Ile displays amide I (1,650 cm⁻¹) and amide II (1,550 cm⁻¹) bands .
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NMR: ¹H NMR of Ile-Ile in D₂O reveals δ 0.9 ppm (methyl groups) and δ 3.2 ppm (α-protons) .
Research Findings and Advanced Applications
Self-Assembly and Nanotechnology
Ile-Ile spontaneously forms amyloid-like fibrils in methanol, with fiber diameters of 10–20 nm observed via SEM . These nanostructures show potential as drug delivery vehicles due to their biocompatibility and high surface area-to-volume ratio.
Therapeutic Applications
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Metabolic Disorders: Ile-Ile supplementation in murine models reduced fasting blood glucose by 18% over 12 weeks, comparable to metformin.
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Wound Healing: Topical gels containing Ile-Ile accelerated epithelialization in diabetic rats by 40% versus controls.
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